molecular formula C22H21ClN4O4S B2764910 N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-02-6

N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No. B2764910
CAS RN: 902248-02-6
M. Wt: 472.94
InChI Key: KPACDALJONBXAU-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a core part of many natural products and pharmaceuticals . It has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 1,3,4-Thiadiazole is another heterocyclic compound that is part of many pharmaceutically important compounds. It has shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, antihypertensive .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, they can be synthesized in one step by the treatment of a compound with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Scientific Research Applications

Novel Heterocyclic Spiro Derivatives Synthesis

Research has demonstrated the synthesis of novel heterocyclic spiro derivatives from isatins, which are versatile substrates for generating a wide variety of compounds, including those with thiadiazole motifs. For example, the extraction of isatin from Couroupita guianesis and subsequent synthesis of N,N'-(2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazole]-3',5'-diyl)diacetamide showcase the potential for creating raw materials for drug synthesis through novel synthetic pathways Rahul R. Tripathi, Ratnamala P. Sonawane, 2013.

Molecular Docking and Anti-inflammatory Research

Compounds with indole acetamide structures have been synthesized and evaluated for their anti-inflammatory activities through molecular docking studies. This process involves the interaction with cyclooxygenase domains, COX-1 and COX-2, indicating the therapeutic potential of these compounds F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020.

Anticonvulsant Evaluation of Indoline Derivatives

Indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. These studies include both in vitro and in vivo models, demonstrating the pharmaceutical potential of such compounds R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021.

Corrosion Inhibition Research

Thiadiazoline compounds have been investigated for their corrosion inhibition capabilities on steel surfaces, such as in petroleum oil wells or tubing. These studies reveal the application of thiadiazolines in protecting industrial materials against corrosion, demonstrating a non-pharmaceutical application of similar compounds N. Tiwari, R. Mitra, M. Yadav, 2021.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many indole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of new synthetic methods for its preparation. The wide range of biological activities associated with indole and 1,3,4-thiadiazole derivatives suggests that this compound could have potential applications in pharmaceuticals .

properties

IUPAC Name

N-[4-acetyl-1'-[3-(4-chlorophenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-14(28)24-21-25-27(15(2)29)22(32-21)18-6-3-4-7-19(18)26(20(22)30)12-5-13-31-17-10-8-16(23)9-11-17/h3-4,6-11H,5,12-13H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPACDALJONBXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCCOC4=CC=C(C=C4)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

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